Imidazolepyruvic acid

Description

Contextualization of Imidazolepyruvic Acid as a Key Intermediate Metabolite

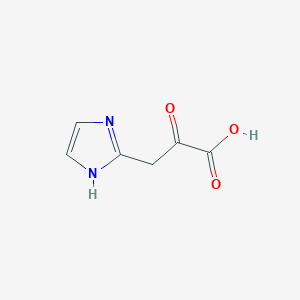

This compound, also known as imidazole-4-pyruvic acid, is a keto acid that serves as a crucial intermediate in the metabolic processing of the amino acid histidine. chemsrc.comsmolecule.com Its chemical structure features an imidazole (B134444) ring attached to a pyruvate (B1213749) group. smolecule.com While not part of the primary and most direct route of histidine breakdown in most organisms, it becomes a significant metabolite under certain physiological and pathological conditions. physiology.orgresearchgate.net

In instances where the primary histidine degradation pathway is impaired, such as in the genetic disorder histidinemia, the alternative pathway involving this compound becomes more prominent. nih.govsigmaaldrich.com This highlights its role as a key biochemical indicator for this condition. nih.govsigmaaldrich.com Beyond its connection to metabolic disorders, this compound participates in nitrogen metabolism, contributing to the synthesis of various amino acids through transamination reactions. smolecule.com

Overview of its Position within Amino Acid Metabolic Pathways

The principal pathway for histidine catabolism in mammals is initiated by the enzyme histidase, which converts histidine to urocanic acid. sigmaaldrich.comnih.gov However, an alternative pathway exists that involves the transamination of histidine to form this compound. nih.gov This reaction is catalyzed by the enzyme histidine-pyruvate aminotransferase, which transfers the amino group from histidine to an alpha-keto acid, typically pyruvate or 2-oxoglutarate. smolecule.comnih.govnih.gov

Once formed, this compound can undergo further metabolic transformations. It can be reduced to form imidazolelactic acid, a reaction that has been observed in various organisms. ecmdb.casigmaaldrich.com Alternatively, it can be oxidatively decarboxylated to yield imidazoleacetic acid. physiology.orgsigmaaldrich.com The presence and concentration of these downstream metabolites—imidazolelactic acid and imidazoleacetic acid—in urine are also used as markers for altered histidine metabolism. aap.orgjournals.co.za

The following table provides an overview of the key compounds in this alternative histidine metabolic pathway:

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Role |

| L-Histidine | C6H9N3O2 | 155.15 | Precursor amino acid |

| This compound | C6H6N2O3 | 154.12 | Key intermediate metabolite sigmaaldrich.com |

| Imidazolelactic acid | C6H8N2O3 | 156.14 | Reduction product of this compound nih.govchemsrc.com |

| Imidazoleacetic acid | C5H6N2O2 | 126.11 | Oxidation product of this compound chemsrc.com |

Historical Perspective on the Discovery and Initial Characterization of this compound Metabolism

The discovery of this compound is intrinsically linked to the study of the inborn error of metabolism known as histidinemia. In 1961, Ghadimi and his colleagues first described this condition, characterized by elevated levels of histidine in the blood and urine. nih.govresearchgate.net

Shortly after, in 1962, a research group led by Auerbach made a pivotal contribution by identifying this compound, along with other imidazole metabolites, in the urine of patients with histidinemia. ecmdb.caijpediatrics.com Their work demonstrated that a deficiency in the enzyme histidase was the underlying cause of the disorder. researchgate.net This enzymatic block shunts histidine metabolism towards the alternative transamination pathway, leading to the accumulation and excretion of this compound. researchgate.net A key diagnostic feature noted in these early studies was that the urine of these patients produced a green color with ferric chloride, a reaction that could initially cause confusion with phenylketonuria. researchgate.net These seminal findings laid the groundwork for understanding the alternative pathway of histidine metabolism and established the role of this compound as a critical biomarker for histidinemia.

The following table summarizes the key enzymes and reactions in the formation and immediate metabolism of this compound:

| Enzyme | Reaction | Substrates | Products |

| Histidine-pyruvate aminotransferase | Transamination | L-histidine, Pyruvate/2-oxoglutarate | This compound, Alanine/Glutamate (B1630785) smolecule.comnih.gov |

| This compound reductase (a type of dehydrogenase) | Reduction | This compound, NADH/NADPH | Imidazolelactic acid, NAD+/NADP+ ecmdb.ca |

| This compound oxidase (a type of dehydrogenase) | Oxidative Decarboxylation | This compound, O2 | Imidazoleacetic acid, CO2, H2O2 |

Structure

3D Structure

Properties

Molecular Formula |

C6H6N2O3 |

|---|---|

Molecular Weight |

154.12 g/mol |

IUPAC Name |

3-(1H-imidazol-2-yl)-2-oxopropanoic acid |

InChI |

InChI=1S/C6H6N2O3/c9-4(6(10)11)3-5-7-1-2-8-5/h1-2H,3H2,(H,7,8)(H,10,11) |

InChI Key |

BBOOMRFBUGNJOS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N1)CC(=O)C(=O)O |

Synonyms |

imidazolepyruvic acid |

Origin of Product |

United States |

Biosynthetic and Anabolic Pathways of Imidazolepyruvic Acid Formation

Enzymatic Transamination of L-Histidine to Imidazolepyruvic Acid

The principal biosynthetic route to this compound is the transfer of an amino group from L-histidine to an alpha-keto acid acceptor, a reaction catalyzed by a class of enzymes known as aminotransferases. mdpi.com The most studied of these is histidine-pyruvate aminotransferase. nih.gov This process is a reversible reaction, allowing for the formation of L-histidine from this compound in some biological contexts, representing an anabolic pathway.

Histidine-pyruvate aminotransferase (EC 2.6.1.58) activity has been identified and characterized in various organisms and tissues, notably in rat liver, where distinct isoenzymes exist. nih.govwikipedia.org These isoenzymes exhibit different properties and tissue distributions.

Isoenzyme 1 : This form is found exclusively in the liver, with activity observed in both the mitochondria and the cytosol. nih.govnih.gov Research suggests that this isoenzyme is identical to serine-pyruvate aminotransferase. nih.gov It is active with pyruvate (B1213749) as the amino group acceptor but not with 2-oxoglutarate. nih.gov

Isoenzyme 2 : This isoenzyme is more widely distributed, being present in the liver, kidney, brain, and heart. nih.gov Unlike isoenzyme 1, its activity is not affected by the hormone glucagon (B607659). nih.gov It is specific for pyruvate as the amino acceptor and does not function with 2-oxoglutarate. nih.gov The enzyme shows activity with several amino acids, with the highest affinity for tyrosine and phenylalanine, followed by histidine. nih.gov

Below are interactive data tables summarizing the key characteristics of these isoenzymes based on research findings.

Table 1: Characteristics of Rat Liver Histidine-Pyruvate Aminotransferase Isoenzymes

| Feature | Isoenzyme 1 | Isoenzyme 2 |

|---|---|---|

| pI (Isoelectric Point) | 8.0 | 5.2 |

| pH Optimum | 9.0 | 9.0 - 9.3 |

| Tissue Distribution | Liver only | Liver, Kidney, Brain, Heart |

| Subcellular Location | Mitochondria, Cytosol | Mitochondria, Cytosol |

| Molecular Weight (approx.) | 70,000 Da | 92,000 - 95,000 Da |

| Hormonal Regulation | Activity increased by glucagon | Not affected by glucagon |

Table 2: Kinetic Properties of Rat Liver Histidine-Pyruvate Aminotransferase Isoenzymes

| Substrate | Isoenzyme | Apparent Km (mM) |

|---|---|---|

| L-Histidine | Isoenzyme 1 | 2.6 |

| Isoenzyme 2 | 0.45 | |

| Pyruvate (with L-Histidine) | Isoenzyme 1 | 1.1 |

In the nikkomycin-producing bacterium Streptomyces tendae, a highly specific L-histidine aminotransferase (HisAT) was identified. This enzyme is a homodimer with a subunit molecular mass of approximately 45 kDa and shows maximum activity at pH 7.0. microbiologyresearch.org Its Km values for L-histidine and pyruvate were determined to be 25 mM and 10 mM, respectively. microbiologyresearch.org

Aminotransferase enzymes universally depend on a crucial cofactor for their catalytic activity. Histidine-pyruvate aminotransferase is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme. nih.govnih.govasm.org PLP, a derivative of vitamin B6, is essential for the transfer of the amino group from the amino acid substrate to the keto-acid acceptor. asm.org Inhibition studies using carbonyl reagents and the characteristic absorbance maximum at 410 nm for the purified enzyme strongly indicate the presence and essential role of pyridoxal phosphate (B84403) in the enzyme's active site. nih.gov

The transamination reaction catalyzed by histidine-pyruvate aminotransferase follows a ping-pong Bi-Bi mechanism, which is characteristic of PLP-dependent aminotransferases. microbiologyresearch.org The mechanism can be described in two half-reactions:

First Half-Reaction : The amino group of L-histidine is transferred to the enzyme-bound PLP. The aldehyde group of PLP forms a Schiff base (internal aldimine) with a lysine (B10760008) residue in the enzyme's active site. The incoming L-histidine displaces the lysine to form a new Schiff base (external aldimine). This is followed by a tautomerization to a ketimine intermediate, which is then hydrolyzed. This releases the keto-acid product, this compound, and leaves the amino group on the cofactor, converting PLP into pyridoxamine (B1203002) 5'-phosphate (PMP).

Second Half-Reaction : The keto-acid substrate, pyruvate, enters the active site and reacts with the PMP. The process is essentially the reverse of the first half-reaction. The amino group from PMP is transferred to pyruvate, forming the amino acid product (L-alanine) and regenerating the PLP-enzyme complex, completing the catalytic cycle.

Precursor Availability and Regulatory Mechanisms of this compound Synthesis

The synthesis of this compound is regulated by precursor availability and hormonal signals.

Precursor Availability : The primary determinant for the rate of this compound synthesis is the concentration of the precursor, L-histidine. The main catabolic pathway for histidine in the liver is its deamination by histidase (also known as histidine ammonia-lyase) to form urocanic acid. scielo.org.mx The transamination pathway to this compound is generally considered a minor route. mdpi.comchemrxiv.org However, when histidine concentrations become significantly elevated, such as in the genetic disorder histidinemia where histidase activity is deficient, the transamination pathway becomes more prominent, leading to the accumulation and excretion of this compound. scielo.org.mxsigmaaldrich.com High protein diets can also increase the expression and activity of amino acid degrading enzymes, including those in the histidine catabolic pathways. scielo.org.mx

Regulatory Mechanisms : Hormonal regulation plays a role in the synthesis of this compound. The activity of the hepatic isoenzyme 1 of histidine-pyruvate aminotransferase is significantly increased by the administration of glucagon. nih.govnih.gov This suggests that under conditions of low blood glucose, the catabolism of amino acids, including the transamination of histidine, is upregulated to provide substrates for gluconeogenesis.

Quantitative Aspects of this compound Production in Biological Systems

Direct quantitative data on the production rates of this compound in various tissues are limited, as it is typically a minor metabolite under normal physiological conditions.

In individuals with histidinemia, the urinary excretion of this compound is a key diagnostic marker, indicating a substantial increase in its production compared to healthy individuals. sigmaaldrich.com

Studies in ruminants have provided some quantitative insights. In an analysis of goat rumen fluid, this compound was not detected under normal feeding conditions, suggesting its concentration is below the detection limit of 4.7 µM in this biological system. nih.gov However, research on the metabolic capabilities of ruminal microorganisms has shown that they can utilize this compound. In an in vitro study, mixed ruminal bacteria were able to convert this compound into L-histidine. The rate of this compound disappearance was highest in the bacterial fraction (72.7 µmol/g microbial nitrogen per hour), demonstrating a significant capacity for its metabolism within this microbial community. sigmaaldrich.com

Catabolic and Interconversion Pathways of Imidazolepyruvic Acid

Reductive Conversion of Imidazolepyruvic Acid to Imidazolelactic Acid

The reduction of the keto group of this compound yields imidazolelactic acid. This conversion is a significant step in the catabolism of L-histidine in various organisms.

Enzymatic Systems Facilitating Imidazolelactic Acid Formation

The enzymatic reduction of this compound to imidazolelactic acid is primarily catalyzed by L-lactate dehydrogenase (LDH) (EC 1.1.1.27). In vitro studies using rat liver preparations have demonstrated the formation of imidazolelactic acid from this compound in the presence of the reduced form of nicotinamide adenine dinucleotide (NADH), which acts as a hydrogen donor researchgate.netresearchgate.net. Further investigations, including electrophoretic analysis of liver preparations, have confirmed that L-lactate dehydrogenase is the enzyme responsible for this reaction researchgate.net.

L-lactate dehydrogenase is a ubiquitous enzyme that plays a central role in anaerobic glycolysis by catalyzing the reversible conversion of pyruvate (B1213749) to lactate. Its ability to act on this compound indicates a broader substrate specificity for this enzyme, accommodating certain α-keto acids beyond pyruvate nih.gov.

Stereochemical Considerations in the Reduction Reaction

L-lactate dehydrogenase is known for its high stereospecificity. The enzyme is specific for the reduction of pyruvate to L-lactate nih.gov. While direct stereochemical analysis of the imidazolelactic acid produced by LDH from this compound is not extensively detailed in the available literature, the known stereospecificity of L-lactate dehydrogenase for its natural substrate strongly suggests that the reduction of this compound also proceeds in a stereospecific manner. It is therefore highly probable that the product of this enzymatic reduction is L-imidazolelactic acid . The enzyme stereospecifically transfers a hydride ion from NADH to the keto group of the α-keto acid substrate nih.govgenome.jp. This inherent property of the enzyme ensures the formation of a specific stereoisomer.

Oxidative Conversion of this compound to Imidazoleacetic Acid

Another significant catabolic route for this compound is its oxidative conversion to imidazoleacetic acid. This process involves the removal of the carboxyl group as carbon dioxide.

Identification and Characterization of Oxidative Enzymes

The specific enzyme responsible for the direct oxidative decarboxylation of this compound to imidazoleacetic acid is not definitively characterized in the currently available scientific literature. However, this type of conversion for α-keto acids is generally catalyzed by a class of enzymes known as 2-oxoacid oxidoreductases genome.jpwikipedia.org. These enzymes, often dependent on cofactors like thiamine pyrophosphate (TPP) and coenzyme A (CoA), catalyze the oxidative decarboxylation of various 2-oxoacids to their corresponding acyl-CoA derivatives nih.govmdpi.comnih.gov.

For instance, enzymes like pyruvate:ferredoxin oxidoreductase (EC 1.2.7.1) and indolepyruvate ferredoxin oxidoreductase (EC 1.2.7.8) are known to act on α-keto acids, including aromatic ones, leading to the formation of their respective acetyl-CoA derivatives, which can then be further metabolized genome.jpwikipedia.org. It is plausible that a similar, yet to be fully identified, oxidoreductase is responsible for the conversion of this compound.

Alternatively, the formation of imidazoleacetic acid can occur through a different route involving other intermediates. For example, imidazoleacetic acid is a known metabolite of histamine, formed via the action of diamine oxidase and aldehyde dehydrogenase nih.govnih.gov.

Reverse Pathways: Conversion of this compound to L-Histidine

The primary enzyme responsible for the conversion of L-histidine to this compound is histidine aminotransferase , also known as histidine-pyruvate aminotransferase (EC 2.6.1.38) researchgate.netgenome.jpnih.gov. This enzyme catalyzes a transamination reaction, where the amino group of L-histidine is transferred to an α-keto acid acceptor, such as α-ketoglutarate, resulting in the formation of this compound and L-glutamate genome.jp.

Crucially, transamination reactions are typically reversible. Therefore, histidine aminotransferase can also catalyze the reverse reaction: the transfer of an amino group from an amino donor (like L-glutamate) to this compound, thereby synthesizing L-histidine. The direction of the reaction is dependent on the relative concentrations of the substrates and products within the cell. This reverse pathway has been observed to be active in ruminal bacteria and protozoa, demonstrating their ability to synthesize L-histidine from this compound kegg.jp.

The table below summarizes the key enzymes involved in the interconversion pathways of this compound.

| Pathway | Starting Compound | End Product | Key Enzyme | Enzyme Commission (EC) Number |

| Reductive Conversion | This compound | Imidazolelactic acid | L-lactate dehydrogenase | 1.1.1.27 |

| Oxidative Conversion | This compound | Imidazoleacetic acid | (Putative) 2-oxoacid oxidoreductase | Not definitively identified |

| Reverse Pathway | This compound | L-Histidine | Histidine aminotransferase | 2.6.1.38 |

Enzymatic Mechanisms in Microbial Systems

The enzymatic landscape surrounding this compound in microbial systems is primarily characterized by transamination and deaminase activities, which dictate its formation from histidine. The conversion of L-histidine to this compound is a key catabolic route, particularly when histidine is present in excess.

One of the principal enzymatic reactions is catalyzed by L-histidine:2-oxoglutarate aminotransferase , an enzyme identified in bacteria such as Pseudomonas acidovorans and Escherichia coli. This transaminase facilitates the transfer of an amino group from L-histidine to 2-oxoglutarate, yielding this compound and L-glutamate. This reaction is a critical entry point for histidine into a catabolic cascade that can ultimately lead to the generation of glutamate (B1630785), a central metabolite in nitrogen metabolism.

In addition to transaminases, L-amino acid deaminases also play a role in the formation of this compound. For instance, a membrane-bound L-amino acid deaminase from Proteus vulgaris, when expressed in Escherichia coli, has been shown to efficiently convert L-histidine into this compound. This deaminase provides an alternative, direct route for the deamination of histidine to its corresponding keto acid.

Once formed, this compound can undergo further enzymatic conversions. For example, it can be decarboxylated to form imidazoleacetic acid . This conversion has been demonstrated in a biocatalytic process where this compound, produced from L-histidine, is subsequently decarboxylated. The specific microbial decarboxylases responsible for this reaction in natural systems are a subject of ongoing research. Furthermore, in some microbial environments, this compound can be reduced to imidazolelactic acid , adding another layer to its metabolic fate.

The table below summarizes the key enzymatic reactions involved in the formation and initial conversion of this compound in microbial systems.

| Enzyme/Enzyme Class | Substrate | Product(s) | Microbial System Example(s) |

| L-histidine:2-oxoglutarate aminotransferase | L-histidine, 2-oxoglutarate | This compound, L-glutamate | Pseudomonas acidovorans, Escherichia coli |

| L-amino acid deaminase | L-histidine | This compound, Ammonia | Proteus vulgaris (expressed in E. coli) |

| Decarboxylase (unspecified) | This compound | Imidazoleacetic acid, Carbon dioxide | Biocatalytic processes |

| Reductase (unspecified) | This compound | Imidazolelactic acid | Rumen microorganisms |

Role in Amino Acid Recycling and Homeostasis

This compound plays a crucial role in the recycling of amino acids, particularly histidine, within microbial ecosystems. The reversible nature of the transamination reaction that forms this compound allows microorganisms to salvage the carbon skeleton of histidine and reutilize it for the synthesis of this essential amino acid when it becomes scarce.

In the context of amino acid homeostasis, the formation of this compound serves as a metabolic overflow mechanism to manage high concentrations of histidine. When histidine levels exceed the immediate requirements for protein synthesis and other biosynthetic pathways, its conversion to this compound prevents the accumulation of potentially toxic levels of the free amino acid. The regulation of histidine catabolic pathways, such as the one involving this compound, is tightly controlled in bacteria. For instance, in Pseudomonas putida, the enzymes involved in histidine degradation are subject to induction and repression, ensuring that the catabolism of histidine is attuned to the cell's metabolic needs. This regulatory control helps maintain a stable intracellular pool of amino acids, a cornerstone of cellular homeostasis.

Integration of this compound into Broader Imidazole (B134444) Metabolite Networks

This compound is not an isolated metabolite but is integrated into a broader network of imidazole-containing compounds within microbial metabolism. Its strategic position allows for its conversion into several other bioactive imidazole derivatives, thereby expanding its functional significance beyond histidine metabolism.

In microbial systems, particularly within the gut microbiota, this compound is a precursor to a cascade of other imidazole compounds. As mentioned, it can be converted to imidazolelactic acid and imidazoleacetic acid . researchgate.net These conversions represent branching points in the metabolic fate of the imidazole ring originating from histidine.

Furthermore, this compound is metabolically linked to the urocanate pathway , another major route of histidine catabolism. While the direct enzymatic conversion of this compound to urocanic acid in a single step is not well-documented, studies with rumen microorganisms have detected the presence of urocanic acid as a metabolite when this compound was provided as a substrate. researchgate.net This suggests a metabolic connection, potentially through a series of intermediate reactions.

Enzymology and Molecular Mechanisms Associated with Imidazolepyruvic Acid

Detailed Enzyme Kinetics of Imidazolepyruvic Acid-Modifying Enzymes

The metabolic fate of this compound is dictated by the kinetic properties of the enzymes that recognize it as a substrate. These properties, including substrate specificity, affinity, and the influence of inhibitors and activators, govern the flux through this catabolic route.

Substrate Specificity and Affinity Studies

The primary enzyme responsible for the formation of this compound is histidine aminotransferase (EC 2.6.1.38), also known as histidine-pyruvate aminotransferase. This pyridoxal-5'-phosphate (PLP)-dependent enzyme catalyzes the reversible transamination of L-histidine to this compound, utilizing α-ketoglutarate as the amino group acceptor.

Studies on aminotransferases have revealed that while they exhibit a degree of specificity for their primary amino acid substrate, they can often act on a range of related compounds. For instance, aromatic aminotransferases can display broad substrate specificity. However, specific kinetic parameters for this compound as a substrate for the reverse reaction are not extensively documented in readily available literature. The focus has predominantly been on the forward reaction with L-histidine as the substrate.

In some microorganisms, this compound can be further metabolized. For example, it can be reductively aminated back to L-histidine. The enzymes catalyzing these subsequent reactions would exhibit their own characteristic substrate affinities (Km) and maximum reaction velocities (Vmax). A lower Km value for a particular enzyme with this compound would indicate a higher affinity, suggesting that the reaction can proceed efficiently even at low substrate concentrations. Conversely, a higher Vmax would signify a greater catalytic capacity of the enzyme.

Interactive Table: Kinetic Parameters of Enzymes Involved in this compound Metabolism (Illustrative)

| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) | Organism |

|---|---|---|---|---|

| Histidine Aminotransferase | L-Histidine | Data not readily available | Data not readily available | Various |

| Histidine Aminotransferase | This compound | Data not readily available | Data not readily available | Various |

Note: Specific kinetic data for enzymes with this compound as the primary substrate is scarce in the reviewed literature. The table is presented to illustrate the type of data required for a complete understanding.

Inhibitor and Activator Profiling

The activity of enzymes metabolizing this compound can be modulated by various small molecules. These inhibitors and activators play a crucial role in regulating the metabolic pathway.

Inhibitors: General inhibitors of aminotransferases, such as aminoethoxyvinylglycine (AVG) and aminooxyacetic acid (AOA) , are known to possess a broad inhibitory spectrum and can affect histidine aminotransferase. These compounds typically act by reacting with the PLP cofactor, thereby inactivating the enzyme.

Specific inhibitors targeting histidine aminotransferase or other enzymes that metabolize this compound are less well-characterized. The development of such specific inhibitors would be a valuable tool for studying the physiological roles of this metabolic pathway. For example, inhibitors of peripheral aromatic amino acid decarboxylase, such as carbidopa (B1219) and benserazide, have been shown to inhibit hepatic aminotransferase activity with L-DOPA, suggesting potential cross-reactivity with other aromatic amino acid aminotransferases.

Activators: Information regarding specific activators of enzymes that metabolize this compound is limited. In general, enzyme activation can occur through allosteric binding of effector molecules that induce conformational changes, leading to an enhanced catalytic efficiency. The presence of the cofactor pyridoxal-5'-phosphate is essential for the activity of histidine aminotransferase.

Interactive Table: Modulators of Enzymes in this compound Metabolism (Illustrative)

| Enzyme | Modulator | Type | Ki / Ka (µM) | Mechanism of Action |

|---|---|---|---|---|

| Histidine Aminotransferase | Aminoethoxyvinylglycine (AVG) | Inhibitor | Data not readily available | Covalent modification of PLP cofactor |

Note: Specific kinetic data for inhibitors and activators of enzymes directly metabolizing this compound is not extensively available.

Structural Biology of Key Enzymes in this compound Metabolism

The three-dimensional structures of enzymes provide a blueprint for understanding their catalytic mechanisms and substrate specificity at the atomic level. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques used to elucidate these structures.

X-ray Crystallography and NMR Studies of Enzyme-Ligand Complexes

NMR spectroscopy can complement X-ray crystallography by providing information about the dynamics of the enzyme and its interactions with ligands in solution. 2D NMR techniques can be used to assign the resonances of amino acid residues in the active site and to monitor conformational changes upon substrate or inhibitor binding. Such studies on an enzyme that metabolizes this compound would be invaluable in understanding the dynamic aspects of catalysis.

Structure-Function Relationship Analysis of Active Sites

The active site of histidine aminotransferase and related enzymes is a highly specialized microenvironment designed to bind L-histidine and α-ketoglutarate and facilitate the transfer of the amino group. The key features of the active site, as inferred from structural studies of homologous enzymes, include:

The PLP Cofactor: The pyridoxal-5'-phosphate cofactor is covalently bound to a conserved lysine (B10760008) residue via a Schiff base linkage. The pyridine (B92270) ring of PLP acts as an electron sink, stabilizing the carbanionic intermediates formed during the transamination reaction.

Substrate Binding Pocket: The active site contains specific amino acid residues that interact with the imidazole (B134444) ring and the carboxylate group of histidine, ensuring substrate specificity. These interactions are typically a combination of hydrogen bonds, electrostatic interactions, and van der Waals forces. The positively charged imidazole side chain of histidine at physiological pH can engage in cation-pi interactions.

Catalytic Residues: Besides the lysine that binds PLP, other residues in the active site play crucial roles in catalysis. A catalytic base, often an aspartate or glutamate (B1630785) residue, is responsible for abstracting a proton from the α-carbon of the substrate. The imidazole side chain of histidine residues within the active site can act as a general acid-base catalyst due to its pKa being close to physiological pH.

The binding of the substrate induces a conformational change in the enzyme, often involving the movement of a flexible loop or domain to enclose the active site. This "induced fit" mechanism protects the reaction intermediates from the solvent and properly orients the catalytic groups for the reaction to proceed. Understanding the precise roles of each active site residue through site-directed mutagenesis studies is essential for a complete structure-function analysis.

Gene Expression and Regulation of this compound Metabolic Enzymes

The synthesis of enzymes involved in this compound metabolism is tightly controlled at the genetic level to ensure that they are produced only when needed. This regulation occurs primarily at the level of transcription, where the expression of the encoding genes is turned on or off in response to specific cellular signals.

In many bacteria, the genes for histidine catabolism are organized into operons, known as the histidine utilization (hut) operons . The expression of the hut genes is typically induced by the presence of histidine or its degradation intermediate, urocanate. This regulation is often mediated by a repressor protein, HutC, which binds to an operator region in the DNA and blocks transcription in the absence of the inducer. When urocanate is present, it binds to HutC, causing a conformational change that prevents the repressor from binding to the DNA, thereby allowing transcription of the hut genes.

In addition to substrate induction, the expression of genes for histidine catabolism is often subject to global regulatory networks, such as catabolite repression . In the presence of a preferred carbon source like glucose, the expression of the hut operon is repressed, ensuring that the cell utilizes the more energy-efficient carbon source first. This is often mediated by the catabolite activator protein (CAP) and cyclic AMP (cAMP).

Furthermore, in some bacteria, the expression of the hut genes is also controlled by the availability of nitrogen. When nitrogen is limiting, a two-component regulatory system, NtrBC, can activate the transcription of the hut operon, allowing the cell to use histidine as a nitrogen source.

The transcriptional regulation of aromatic amino acid aminotransferases, including histidine aminotransferase, can also be controlled by specific transcriptional regulators that respond to the levels of aromatic amino acids. For example, in E. coli, the TyrR and TrpR transcriptional regulators are involved in controlling the expression of genes for aromatic amino acid biosynthesis and transport. While their direct role in regulating the catabolic histidine aminotransferase is less clear, it highlights the complex interplay of regulatory networks that govern amino acid metabolism.

The study of the regulatory elements in the promoter regions of these genes, including the binding sites for transcription factors, is crucial for a complete understanding of how the cell controls the flow of metabolites through the this compound pathway.

Transcriptional and Translational Control Mechanisms

The expression of enzymes involved in this compound metabolism is intricately regulated at both the transcriptional and translational levels to respond to cellular needs and substrate availability. The primary enzyme responsible for the production of this compound from histidine is histidine aminotransferase.

Transcriptional Regulation:

The regulation of gene expression for enzymes in the broader histidine metabolic pathway has been more extensively studied than the specific regulation of histidine aminotransferase. In mammals, the expression of enzymes involved in histidine catabolism can be influenced by hormonal signals. For instance, the gene for histidine ammonia-lyase (HAL), the first enzyme in the principal histidine degradation pathway, is a direct target of thyroid hormone (T3). nih.gov The HAL2 gene possesses a thyroid hormone response element (TRE) in its promoter region, which allows for binding of the thyroid hormone receptor (TR) and subsequent activation of gene transcription. nih.gov While this is not the direct pathway for this compound formation, it highlights a model of hormonal regulation within histidine metabolism that could potentially influence the flux of histidine into alternative pathways.

In bacteria, the regulation of histidine metabolism is well-characterized and often involves repressor proteins and RNA-based mechanisms. nih.gov For example, in many Gram-positive bacteria, a transcriptional repressor known as HisR controls the histidine metabolism genes. nih.gov Additionally, T-box riboswitches and transcriptional attenuation mechanisms are employed to sense the cellular concentration of histidine and modulate the expression of genes in the histidine biosynthesis and catabolism pathways accordingly. nih.gov

Specific transcriptional control mechanisms for histidine aminotransferase are less clearly defined. However, its activity has been shown to be modulated by dietary protein content, suggesting that its expression may be regulated by substrate availability. mdpi.com

Translational Control:

Translational regulation provides a more rapid means of controlling enzyme levels in response to fluctuating substrate concentrations. In some bacteria, the histidine operon is regulated at the translational level through an attenuation mechanism where the formation of a terminator hairpin structure in the mRNA can block the ribosome-binding site of the first gene in the operon. nih.gov This prevents translation when histidine levels are high. While this specific mechanism is for the biosynthesis pathway, it illustrates a common strategy for amino acid metabolism regulation that could be applicable to catabolic pathways as well.

The efficiency of translation of mRNAs for metabolic enzymes can also be a point of regulation. The presence of specific Shine-Dalgarno sequences and the secondary structure of the 5' untranslated region (UTR) of an mRNA can influence the rate of translational initiation. researchgate.net

| Regulatory Mechanism | Organism/System | Description |

| Transcriptional Repression | Gram-positive bacteria | The HisR repressor protein binds to the operator region of the histidine operon to block transcription in the presence of sufficient histidine. nih.gov |

| T-box Riboswitch | Firmicutes and Actinobacteria | A conserved RNA element in the 5' UTR of mRNA binds directly to uncharged tRNAHis, leading to an antitermination conformation that allows transcription to proceed when histidine is scarce. nih.gov |

| Transcriptional Attenuation | E. coli and other γ-proteobacteria | Coupling of transcription and translation of a leader peptide sequence rich in histidine codons determines the formation of a terminator or antiterminator hairpin in the mRNA, thus controlling transcription of the downstream operon based on histidine availability. nih.gov |

| Hormonal Regulation | Xenopus laevis | Thyroid hormone (T3) activates the transcription of the histidine ammonia-lyase (HAL) gene through a thyroid hormone response element (TRE) in its promoter. nih.gov |

This table summarizes key transcriptional and translational control mechanisms in the broader histidine metabolism, as direct regulatory data for this compound-specific enzymes is limited.

Post-Translational Modifications and Enzyme Activity Modulation

Post-translational modifications (PTMs) are crucial for the rapid and fine-tuned regulation of enzyme activity, stability, and localization. abcam.com These modifications can alter the protein's conformation and its interactions with substrates, cofactors, and other proteins.

Allosteric Regulation:

Enzyme activity can be modulated by the binding of effector molecules to a site distinct from the active site, known as an allosteric site. wikipedia.org This binding induces a conformational change that can either activate or inhibit the enzyme. In the context of metabolic pathways, allosteric regulation often occurs through feedback inhibition, where the end-product of the pathway inhibits an early enzyme. While specific allosteric regulators of histidine aminotransferase have not been extensively documented, it is a common regulatory mechanism for aminotransferases.

Covalent Modifications:

A variety of covalent modifications can regulate enzyme function. Some of the most common PTMs include:

Phosphorylation: The addition of a phosphate (B84403) group to serine, threonine, or tyrosine residues can act as a molecular switch to turn enzyme activity on or off. abcam.com This process is catalyzed by kinases and reversed by phosphatases.

Acetylation: The addition of an acetyl group to lysine residues can neutralize its positive charge and alter protein-protein interactions or enzyme activity.

Ubiquitination: The attachment of ubiquitin, a small regulatory protein, to lysine residues can target an enzyme for degradation by the proteasome or serve as a non-proteolytic signal to modulate its activity or localization. abcam.com

Methylation: The addition of a methyl group to lysine or arginine residues can influence protein stability and interactions. Histone methylation is a well-known epigenetic mark, but methylation also occurs on non-histone proteins. nih.govnih.gov

Glycosylation: The attachment of sugar moieties can affect protein folding, stability, and trafficking. abcam.com

While these PTMs are known to regulate a vast array of metabolic enzymes, specific PTMs that directly modulate the activity of enzymes in the this compound pathway are not yet well-characterized. However, the presence of conserved lysine, serine, and threonine residues in the sequences of these enzymes suggests that they are potential targets for such modifications.

For instance, histidine ammonia-lyase contains a unique autocatalytically formed cofactor, 3,5-dihydro-5-methylidene-4H-imidazol-4-one (MIO), which is derived from the cyclization and dehydration of an internal Ala-Ser-Gly motif. ebi.ac.ukwikipedia.org This can be considered a specialized form of post-translational modification essential for its catalytic activity.

| Modification Type | Description | Potential Effect on Enzyme |

| Phosphorylation | Addition of a phosphate group | Alters enzyme activity, stability, or localization. abcam.com |

| Acetylation | Addition of an acetyl group | Modifies protein charge and can affect enzyme catalysis and protein-protein interactions. |

| Ubiquitination | Addition of ubiquitin protein(s) | Can target the enzyme for degradation or modulate its function in a non-degradative manner. abcam.com |

| Methylation | Addition of a methyl group | Can influence protein stability and interactions. nih.govnih.gov |

| Glycosylation | Addition of sugar chains | Can impact protein folding, stability, and cellular trafficking. abcam.com |

| MIO Cofactor Formation | Autocatalytic cyclization and dehydration of Ala-Ser-Gly | Essential for the catalytic activity of histidine ammonia-lyase. ebi.ac.ukwikipedia.org |

This table outlines common post-translational modifications and their general roles in enzyme regulation, as specific PTMs for this compound-metabolizing enzymes are not well-documented.

Biological Roles and Physiological Significance of Imidazolepyruvic Acid

Imidazolepyruvic Acid as an Intermediate in Alternative Histidine Degradation Pathways

The catabolism of the essential amino acid histidine primarily occurs in the liver and skin through a pathway initiated by the enzyme histidase (also known as histidine ammonia-lyase). nih.gov This enzyme converts histidine to urocanic acid. nih.govresearchgate.net However, when this primary pathway is impaired, alternative routes become significant, with this compound emerging as a key intermediate. cas.cz

Role in Compensatory Metabolic Routes when Primary Histidine Catabolism is Compromised

When the primary pathway of histidine degradation is compromised, particularly due to a deficiency in the histidase enzyme, the metabolic fate of histidine is rerouted. This deficiency is the cause of a rare hereditary metabolic disorder known as histidinemia. rarediseases.orgresearchgate.net In individuals with this condition, the body cannot efficiently convert histidine to urocanic acid. mhmedical.com As a result, histidine accumulates in the blood, urine, and cerebrospinal fluid. rarediseases.orgmhmedical.commhmedical.com

To manage this excess, the body utilizes an alternative, compensatory pathway: the transamination of histidine. cas.cz This reaction, catalyzed by histidine aminotransferase, converts histidine into this compound. researchgate.netcas.cz Consequently, individuals with histidinemia excrete elevated levels of not only histidine but also this compound and its subsequent metabolites, such as imidazolelactic acid and imidazoleacetic acid, in their urine. rarediseases.orgresearchgate.netmhmedical.com The presence of this compound in the urine of these patients can produce a characteristic green color in a ferric chloride test, which historically led to confusion with phenylketonuria. researchgate.netaap.org

In cases of histidase deficiency, this transamination route becomes the principal mechanism for histidine catabolism. researchgate.net It is important to note that in newborns with histidinemia, the excretion of this compound may be low or even absent, suggesting a potential delay in the maturation of the histidine transaminase enzyme. aap.org

Table 1: Research Findings on this compound in Compromised Histidine Catabolism

| Condition | Enzyme Deficiency | Primary Metabolic Effect | Role of this compound | Key Findings & Citations |

|---|---|---|---|---|

| Histidinemia | Histidase | Blocked conversion of histidine to urocanic acid. | Becomes a major product of an alternative, compensatory histidine degradation pathway. | Elevated levels of histidine in the blood lead to increased formation and urinary excretion of this compound and its metabolites. rarediseases.orgresearchgate.netmhmedical.comaap.org |

| Urocanase Deficiency | Urocanase | Blocked conversion of urocanic acid to imidazolonepropionic acid. | Product of a minor alternative pathway that is not significantly upregulated. | Leads to accumulation of urocanic acid, but levels of this compound and other alternative pathway metabolites are typically normal or only slightly altered. researchgate.net |

| Neonatal Histidinemia | Histidase | Blocked conversion of histidine to urocanic acid. | Excretion may be low or absent in early life. | Suggests delayed maturation of histidine transaminase, the enzyme that produces this compound. aap.org |

Implications for Nitrogen Balance and Amino Acid Homeostasis

Amino acid homeostasis refers to the maintenance of stable concentrations of amino acids in the body's tissues and fluids, which is achieved through a complex interplay of protein synthesis, protein degradation, and amino acid metabolism. nih.govnih.govfrontiersin.org Nitrogen balance is a key component of this, comparing the amount of nitrogen consumed (primarily from protein) with the amount excreted. nih.govpressbooks.pub A healthy adult is typically in nitrogen equilibrium, while a negative nitrogen balance (excreting more than is consumed) indicates a net loss of body protein. pressbooks.pub

Histidine is an essential amino acid, meaning it must be obtained from the diet and is crucial for maintaining a proper nitrogen balance. mdpi.com When the primary histidine degradation pathway is blocked, the shunting of excess histidine to form this compound serves as a critical homeostatic mechanism. nih.gov This prevents the potentially toxic buildup of histidine, thereby helping to regulate the body's amino acid pool. nih.gov

However, this compensatory mechanism has implications for nitrogen balance. The primary histidase pathway leads to the complete catabolism of histidine, allowing its nitrogen to be incorporated into the urea (B33335) cycle for excretion or recycled. researchgate.netnih.gov In contrast, the alternative pathway results in the formation of this compound and its derivatives, which are then excreted in the urine. researchgate.netmhmedical.com This urinary excretion represents a direct loss of nitrogen from the body, which can contribute to a negative nitrogen balance if not compensated for by dietary intake. pressbooks.pub

Role of this compound in Microbial Physiology

This compound is not only a metabolite in mammals but also plays a significant role in the metabolism of various microorganisms, particularly those involved in symbiotic relationships with host animals.

Contribution to Histidine Metabolism in Rumen Microorganisms

The rumen, the first stomach chamber in ruminant animals like cattle and goats, hosts a complex ecosystem of bacteria and protozoa. These microorganisms are vital for digesting plant matter and synthesizing essential nutrients for the host. While these rumen microbes were found to be incapable of synthesizing histidine de novo from its precursor histidinol, they possess a remarkable ability to recycle imidazolic compounds. sigmaaldrich.comkoreascience.kr

In vitro studies have demonstrated that mixed populations of rumen bacteria and protozoa can effectively synthesize the essential amino acid histidine when supplied with this compound. sigmaaldrich.comresearchgate.netresearchgate.net This indicates that this compound serves as a direct precursor in a salvage or recycling pathway for histidine biosynthesis within the rumen microbial community. sigmaaldrich.com The rate of this conversion is notable, with bacteria showing a higher capacity for this synthesis compared to protozoa. sigmaaldrich.com This microbial activity represents a "saving effect" for histidine in the rumen, highlighting the metabolic versatility of the rumen microbiome. koreascience.kr

Table 2: In Vitro Histidine Synthesis by Rumen Microorganisms from Various Precursors

| Precursor Substrate | Microbial Suspension | Histidine Synthesis Observed | Key Findings & Citations |

|---|---|---|---|

| Histidinol | Bacteria, Protozoa, Mixture | No | Rumen microbes lack the ability for de novo histidine synthesis from this final precursor. sigmaaldrich.comkoreascience.kr |

| This compound | Bacteria, Protozoa, Mixture | Yes | Successfully converted to histidine, demonstrating a recycling/salvage pathway. Bacteria were more efficient than protozoa. sigmaaldrich.comkoreascience.krresearchgate.net |

| Imidazoleacetic acid | Bacteria, Protozoa, Mixture | No | Remained largely unchanged, with only minor degradation and no histidine production detected. sigmaaldrich.comkoreascience.kr |

| Imidazolelactic acid | Bacteria, Protozoa, Mixture | No | Remained undiminished in all microbial suspensions. sigmaaldrich.comkoreascience.kr |

Involvement in Histidine Biosynthesis in Lactic Acid Bacteria

Lactic acid bacteria (LAB) are a diverse group of microorganisms crucial in the production of fermented foods and are also common inhabitants of the gastrointestinal tract. Many Lactobacillus species are auxotrophic, meaning they cannot synthesize all the amino acids they need for growth and must obtain them from their environment. frontiersin.org Histidine metabolism in these bacteria is significant, particularly the decarboxylation of histidine to produce histamine, which is regulated by the presence of histidine itself. semanticscholar.orgnih.gov

In the context of biosynthesis, research has indicated that some species of lactic acid bacteria can utilize this compound as an intermediate in the formation of histidine. This suggests that, similar to rumen microbes, certain LAB possess pathways to convert this compound back into this essential amino acid, which is vital for their protein synthesis and growth. frontiersin.org

Ecological and Symbiotic Metabolic Interactions

The metabolism of this compound by microorganisms has broader ecological and symbiotic implications. The gut microbiota and its metabolic activities profoundly influence host health through a complex network of interactions. nih.govfrontiersin.orgmdpi.com These microbial communities can modulate host metabolism, including amino acid homeostasis. nih.govmdpi.com

This compound in Mammalian Metabolic Research Models

Occurrence in Biological Fluids under Specific Metabolic Conditions

This compound is a metabolite of the amino acid histidine. biosynth.com Under normal physiological conditions, it is present in trace amounts in biological fluids. However, its concentration can become significantly elevated in certain inherited metabolic disorders, most notably histidinemia. researchgate.netdigestivetracthealth.comrarediseases.org This condition arises from a deficiency in the enzyme histidase, which is responsible for the breakdown of histidine. researchgate.netdigestivetracthealth.com

In individuals with histidinemia, the primary metabolic pathway for histidine is blocked, leading to its accumulation in the blood and subsequent excretion in the urine. researchgate.netaap.org This surplus of histidine is then shunted into an alternative pathway, where it undergoes transamination to form this compound. homesciencejournal.comaap.org Consequently, elevated levels of this compound, along with imidazolelactic acid and imidazoleacetic acid, are found in the urine of these individuals. researchgate.netaap.organnualreviews.org The presence of this compound in the urine can cause a characteristic green color when tested with ferric chloride, a reaction that can sometimes lead to a misdiagnosis of phenylketonuria. researchgate.netaap.org

It has been observed that the excretion of this compound in newborns and young infants with histidinemia may be lower than in older individuals, despite higher histidine excretion. aap.org This suggests a potential delay in the maturation of the histidine transaminase enzyme in early life. aap.org

Table 1: Occurrence of this compound in Biological Fluids

| Biological Fluid | Metabolic Condition | Observation |

| Urine | Histidinemia | Increased excretion of this compound. researchgate.netdigestivetracthealth.comrarediseases.orgaap.orghomesciencejournal.com |

| Blood | Histidinemia | Elevated levels of histidine lead to the formation of this compound. researchgate.netdigestivetracthealth.comaap.org |

| Cerebrospinal Fluid | Histidinemia | Elevated concentrations of histidine have been demonstrated. annualreviews.org |

| Sweat | Histidinemia | Absence of urocanic acid, a downstream metabolite of normal histidine metabolism. researchgate.netaap.organnualreviews.org |

| Rumen Fluid | Normal (Goats) | Not detected before or after feeding in a study. nih.gov |

Mechanistic Studies of its Contribution to the Metabolome

This compound's contribution to the metabolome is primarily as a product of an alternative pathway in histidine metabolism. homesciencejournal.comaap.org When the primary catabolic pathway via histidase is impaired, the transamination of histidine to this compound becomes more prominent. homesciencejournal.comaap.org This keto acid can then be further metabolized to imidazolelactic acid and imidazoleacetic acid. researchgate.netaap.organnualreviews.org

The accumulation of these imidazole (B134444) compounds represents a significant alteration in the metabolic profile. Research suggests that this compound can participate in transamination reactions, potentially acting as an amino group donor in the synthesis of other amino acids. smolecule.com This highlights its role as a metabolic intermediate that can influence the broader amino acid pool, especially under conditions of metabolic stress like histidinemia. smolecule.com The study of the metabolome in such conditions provides insights into the flexibility and adaptability of metabolic networks.

Interplay with Other Central Metabolic Pathways

The metabolism of this compound is intrinsically linked to central metabolic pathways, particularly amino acid and carbohydrate metabolism. As a derivative of histidine, its formation is a direct consequence of amino acid metabolism. homesciencejournal.comaap.org The transamination reaction that produces this compound requires a keto-acid acceptor, linking it to the pool of molecules involved in glycolysis and the citric acid cycle. creative-proteomics.com

Pyruvic acid, a core molecule in carbohydrate metabolism, is the end product of glycolysis and a starting point for the citric acid cycle. uomustansiriyah.edu.iqmetabolon.com this compound shares the pyruvic acid moiety, suggesting potential interactions with the enzymes and transporters that handle pyruvic acid. smolecule.com While direct evidence of its significant entry into central energy metabolism is limited, its structural similarity to key metabolic intermediates suggests a potential for competitive inhibition or other interactions with enzymes of glycolysis or gluconeogenesis, especially when its concentration is pathologically high.

Advanced Analytical Methodologies for Imidazolepyruvic Acid Research

High-Resolution Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental in imidazolepyruvic acid research, enabling the separation of this compound from complex biological matrices and its subsequent quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography-mass spectrometry (LC-MS) stands out as a powerful tool for the analysis of this compound and related metabolites. wikipedia.orgthermofisher.com This technique combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. wikipedia.org LC-MS is particularly well-suited for analyzing non-volatile and thermally labile molecules like this compound. thermofisher.com

In the context of metabolomics, LC-MS allows for the comprehensive profiling of a wide range of chemicals, including intermediates of amino acid metabolism. wikipedia.org Tandem mass spectrometry (LC-MS/MS) further enhances the specificity and sensitivity of detection, making it possible to quantify low-abundance metabolites in complex biological samples such as plasma and urine. nih.govnih.gov The use of stable isotope-labeled internal standards in LC-MS/MS assays ensures high accuracy and precision by correcting for matrix effects and variations in sample processing. nih.gov For instance, a method for the simultaneous analysis of ketone bodies, α-keto acids, lactate, and pyruvate (B1213749) in human plasma using LC-MS/MS with derivatization has been developed, showcasing the technique's versatility. nih.gov

Key Features of LC-MS in this compound Research:

| Feature | Description |

| High Sensitivity | Enables the detection of low concentrations of this compound and its derivatives. nih.gov |

| High Selectivity | Distinguishes this compound from other structurally similar compounds in a complex mixture. wikipedia.org |

| Versatility | Applicable to a wide range of biological matrices, including blood, urine, and tissue extracts. nih.govnih.gov |

| Quantitative Accuracy | Allows for precise measurement of metabolite concentrations, often employing isotope dilution strategies. nih.gov |

| Multiplexing Capability | Can simultaneously measure multiple analytes in a single analytical run. nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas chromatography-mass spectrometry (GC-MS) is another cornerstone technique for metabolite profiling, capable of analyzing hundreds of small molecules in a single run. researchgate.netnih.gov For non-volatile compounds like this compound, a chemical derivatization step is necessary to increase their volatility and thermal stability, making them suitable for GC analysis. jfda-online.comgdut.edu.cn Common derivatization methods include silylation, acylation, and alkylation. jfda-online.com

GC-MS offers high resolution and sensitivity for the detection of imidazole-containing compounds. gdut.edu.cn The technique has been successfully applied to the analysis of amino acid enantiomers in physiological samples, highlighting its utility in detailed metabolic studies. nih.gov The development of in-situ derivatization methods further streamlines the analytical workflow and improves the accuracy of quantification for reactive compounds. mdpi.com

Typical GC-MS Workflow for this compound Analysis:

Sample Extraction: Isolation of metabolites from the biological matrix.

Derivatization: Chemical modification of this compound to increase its volatility. jfda-online.com

GC Separation: Separation of the derivatized analytes on a capillary column based on their boiling points and interactions with the stationary phase.

MS Detection and Quantification: Ionization of the separated compounds and measurement of their mass-to-charge ratio for identification and quantification. nih.gov

Ion-Exchange Chromatography for Imidazole (B134444) Compound Analysis

Ion-exchange chromatography (IEC) is a valuable technique for the separation of charged molecules, including imidazole compounds. jove.comphenomenex.com This method separates molecules based on their net charge by utilizing a charged stationary phase. jove.comphenomenex.com For the analysis of imidazole compounds, which are often positively charged at acidic pH, cation-exchange chromatography is typically employed. researchgate.netnih.gov

An automated method combining ion-exchange chromatography with a colorimetric reaction has been developed for the quantitative analysis of a series of imidazole compounds in biological materials. umich.edu This system uses a buffer gradient of increasing pH and ionic strength to elute the compounds from the column, which are then detected after a post-column derivatization step. umich.edu IEC has also been used to separate and quantify histidine and its metabolites in human serum and urine, demonstrating its effectiveness in clinical applications. researchgate.netkarger.com Furthermore, IEC is a crucial step in purifying imidazole-containing dipeptides and their oxidized forms from reaction mixtures and biological extracts. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Pathway Studies

Nuclear magnetic resonance (NMR) spectroscopy is a non-destructive analytical technique that provides detailed structural and quantitative information about molecules in solution. sigmaaldrich.comebsco.com It is a powerful tool for studying metabolic pathways, including the one involving this compound. sigmaaldrich.com

Isotopic Labeling Strategies for Tracing Metabolic Fluxes

Isotope labeling, in conjunction with NMR or mass spectrometry, is a key strategy for elucidating metabolic pathways and quantifying metabolic fluxes. creative-proteomics.comnih.gov By introducing stable isotopes like ¹³C or ¹⁵N into metabolic precursors, researchers can trace the flow of atoms through a metabolic network. creative-proteomics.comnih.gov

In the context of the this compound pathway, feeding cells or organisms with ¹³C-labeled histidine would allow for the tracking of the labeled carbon atoms as they are incorporated into this compound and its downstream metabolites. Analyzing the isotopic enrichment patterns in these molecules by NMR or MS provides quantitative data on the rates of metabolic reactions. d-nb.info This approach, known as metabolic flux analysis (MFA), is invaluable for understanding how metabolic pathways are regulated under different physiological or pathological conditions. creative-proteomics.comnih.gov Real-time NMR spectroscopy can even be used to monitor metabolic fluxes in living cells, providing dynamic insights into cellular metabolism. nih.gov

Advantages of Isotopic Labeling in Metabolic Studies:

Pathway Elucidation: Tracing the path of labeled atoms helps to identify and confirm metabolic routes. creative-proteomics.com

Flux Quantification: Allows for the measurement of the rates of metabolic reactions. nih.gov

Dynamic Analysis: Enables the study of metabolic changes over time in response to stimuli. bohrium.com

Discovery of Hidden Pathways: Can reveal previously unknown metabolic activities, such as futile cycles. nih.gov

Structural Elucidation of this compound Derivatives

NMR spectroscopy is an unparalleled technique for the structural elucidation of organic compounds, including derivatives of this compound. jchps.comresearchgate.net One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the protons and carbons in a molecule. jchps.com The chemical shifts, coupling constants, and signal intensities in these spectra help to piece together the molecular structure. jchps.comresearchgate.net

For more complex structures, two-dimensional (2D) NMR techniques are employed. researchgate.netipb.pt Experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) reveal connectivity between atoms, allowing for the unambiguous assignment of all signals and the complete determination of the molecular structure. ipb.pt NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can provide information about the spatial proximity of atoms, which is crucial for determining the stereochemistry of molecules. ipb.pt These advanced NMR methods are essential for identifying novel metabolites in the this compound pathway and for confirming the structures of synthesized derivatives. researchgate.net

Commonly Used NMR Experiments for Structural Elucidation:

| Experiment | Information Provided |

| ¹H NMR | Number, type, and connectivity of protons. jchps.comhmdb.ca |

| ¹³C NMR | Number and type of carbon atoms. researchgate.netresearchgate.net |

| COSY | Correlation between coupled protons (typically through 2-3 bonds). ipb.pt |

| HSQC | Correlation between protons and their directly attached carbons. hmdb.ca |

| HMBC | Correlation between protons and carbons over multiple bonds (typically 2-3 bonds). ipb.pt |

| NOESY | Correlation between protons that are close in space, regardless of bond connectivity. ipb.pt |

Targeted and Untargeted Metabolomics Approaches involving this compound

Metabolomics, the large-scale study of small molecules or metabolites within a biological system, provides a direct functional readout of cellular physiology. nih.govresearchgate.net Methodologies are often categorized into two main approaches: targeted and untargeted metabolomics. metabolon.com Untargeted metabolomics aims to comprehensively measure as many metabolites as possible in a sample to identify unexpected changes and generate new hypotheses. researchgate.netmetwarebio.com In contrast, targeted metabolomics focuses on the accurate quantification of a predefined set of chemically characterized metabolites, often to test a specific hypothesis. nih.govcreative-proteomics.com

In the context of this compound research, untargeted approaches can be instrumental in biomarker discovery and in identifying novel metabolic perturbations. metabolon.com For instance, in studies of metabolic disorders related to histidine metabolism, an untargeted analysis of plasma or urine could reveal significantly altered levels of this compound and other related compounds like urocanic acid, even if they were not the primary focus of the investigation. nih.gov This global profiling allows researchers to observe the broader biochemical impact of a genetic or environmental perturbation. researchgate.net

Targeted metabolomics, however, is essential for validating such findings and for studies requiring precise concentration measurements. creative-proteomics.com This hypothesis-driven approach uses optimized extraction and analytical methods to achieve high sensitivity and accuracy for specific molecules, including this compound. nih.gov By using internal standards, often isotopically labeled, targeted methods can provide absolute or highly accurate relative quantification, which is crucial for detailed pathway analysis or for developing research diagnostics. metwarebio.com The choice between untargeted and targeted approaches depends on the research goal, with a common strategy being the use of untargeted methods for initial discovery, followed by targeted methods for validation and quantification. metabolon.com

Integration with Transcriptomics and Proteomics for Systems Biology Studies

Systems biology seeks to understand complex biological systems by integrating multiple layers of biological information. metabolomics.se The integration of metabolomics data, which captures the phenotype, with transcriptomics (gene expression) and proteomics (protein expression) provides a more complete and functional understanding of cellular processes. mcmaster.canih.gov This multi-omics approach connects the genetic blueprint and its functional protein expression to the resulting metabolic output. tum.de

While specific studies integrating all three 'omics' platforms with a focus on this compound are not prevalent, the methodology provides a powerful framework for future research. For example, a systems biology study could investigate the regulation of histidine metabolism under specific conditions.

Transcriptomics (e.g., using RNA-seq) would quantify the mRNA levels of genes encoding enzymes in the histidine metabolism pathway, such as histidine-pyruvate aminotransferase.

Proteomics (e.g., using mass spectrometry-based techniques) would measure the abundance of these enzymes. nih.gov

Metabolomics would provide quantitative data on the levels of histidine, this compound, and other related metabolites.

By integrating these datasets, researchers can build comprehensive models of metabolic pathways. metabolomics.se For instance, an increase in the transcript and protein levels of an enzyme responsible for converting histidine to this compound would be expected to correlate with a corresponding increase in this compound concentration. Discrepancies between these layers, such as high transcript levels but low protein or metabolite levels, can point to post-transcriptional, post-translational, or other regulatory mechanisms that would be missed by any single 'omics' approach alone. nih.gov This integrated analysis allows for a deeper understanding of metabolic flux and the complex regulatory networks that govern the production and degradation of compounds like this compound. nih.govfrontiersin.org

Development of Quantitative Assays for Research Applications

The development of robust and reliable quantitative assays is fundamental for research involving this compound, enabling its precise measurement in various biological matrices. Several analytical methods have been established for this purpose, primarily relying on liquid chromatography.

One such method is a liquid chromatographic procedure for the quantitative determination of this compound along with other histidine-related compounds in rumen fluid. researchgate.netresearchgate.net This method utilizes direct injection analysis with UV absorbance detection at 220 nm on a LiChrospher 100 NH2 column. researchgate.netresearchgate.net

More advanced techniques involve coupling liquid chromatography with mass spectrometry (MS), which offers superior specificity and sensitivity. A hydrophilic interaction liquid chromatography (HILIC) method coupled with a single quadrupole mass spectrometer (HILIC-MS) has been developed for the detection and quantitation of this compound and other impurities in histidine samples. researchgate.net The performance of such assays is rigorously evaluated through a validation process that assesses key parameters to ensure the method is fit for its intended purpose. researchgate.netscispace.com These parameters include:

Specificity: The ability to unequivocally assess the analyte in the presence of other components.

Linearity and Range: The capacity to elicit results that are directly proportional to the concentration of the analyte in samples within a defined range.

Accuracy: The closeness of the test results to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Another approach involves a continuous spectrophotometric assay that monitors the formation of this compound by measuring the increase in absorbance at 286 nm, a wavelength where the keto acid product absorbs light. nih.gov

The table below summarizes the characteristics of a developed HILIC-MS assay for quantifying this compound and related compounds for research applications. researchgate.net

| Parameter | Performance Characteristic | Comment |

| Method | Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS) | Provides high specificity and sensitivity for analysis. |

| Column | Poroshell 120 HILIC-Z (2.1 × 100 mm, 2.7 µm) | Suitable for separating polar compounds like this compound. |

| Matrix | Commercial Histidine Samples | The method was developed to detect impurities in histidine. |

| Specificity | Capable of separating and assessing expected impurities. | The method can distinguish between multiple related compounds. |

| Sensitivity (LOQ) | 2.5–60.6 ng/mL | The Limit of Quantitation varies depending on the specific impurity being measured. |

| Validation | Evaluated for specificity, linearity, range, accuracy, and precision. | Meets criteria for suitability in compendial applications. |

Investigative Paradigms and Research Models

In Vitro Enzymatic Assay Systems for Imidazolepyruvic Acid Metabolism

The study of this compound metabolism at the most fundamental level relies on in vitro enzymatic assays. These systems isolate specific enzymes and substrates in a controlled environment to elucidate reaction mechanisms, kinetics, and the factors that influence them. A primary enzyme in the catabolism of histidine to this compound is histidine-pyruvate aminotransferase. mcmaster.ca

Various methods are employed to measure the activity of enzymes involved in this compound metabolism. Spectrophotometric assays are common, for instance, in the determination of histidase activity, where the formation of urocanic acid is measured by changes in absorbance at a specific wavelength. researchgate.net For enzymes like decarboxylases, which are involved in related amino acid metabolic pathways, techniques include the detection of radiolabeled CO2 released from labeled substrates or coupled enzyme systems where the product of one reaction is the substrate for another, leading to a measurable change, such as the conversion of NADH to NAD+. frontiersin.org

The general workflow for an in vitro enzymatic assay involves several key steps:

Preparation of Assay Components: This includes the enzyme, the substrate (this compound or its precursors), and a buffer system to maintain optimal pH. sigmaaldrich.com

Initiation of the Reaction: The assay is typically started by adding one of the key components, often the enzyme or substrate, to the reaction mixture. sigmaaldrich.com

Monitoring the Reaction: The progress of the reaction is monitored over time by measuring the disappearance of the substrate or the appearance of a product. This can be done using various detection methods, including fluorescence, absorbance, or chromatography. frontiersin.orgnih.gov

Data Analysis: The data collected is used to determine key enzymatic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). nih.gov

Table 1: Common In Vitro Assay Techniques for Enzymes in Amino Acid Metabolism

| Assay Technique | Principle | Application Example | Reference |

| Spectrophotometry | Measures the change in absorbance of light at a specific wavelength as a substrate is converted to a product. | Determination of histidase activity by measuring urocanic acid formation. | researchgate.net |

| Radiolabeling | Uses a radioactively labeled substrate and measures the formation of a radiolabeled product. | Measuring the release of 14CO2 from [14C]carboxyl-labeled amino acids to assay decarboxylase activity. | frontiersin.org |

| Coupled Enzyme Assays | The product of the primary enzymatic reaction is used as a substrate by a second enzyme, which produces a readily detectable signal. | Using phosphoenolpyruvate (B93156) carboxylase and malate (B86768) dehydrogenase to measure CO2 production from decarboxylase reactions. | frontiersin.org |

| Chromatography (HPLC) | Separates components of a mixture for individual quantification. | Analysis of derivatized products of enzymatic reactions. | frontiersin.org |

| Fluorescence-Based Assays | Utilizes substrates that become fluorescent or have their fluorescence quenched upon enzymatic modification. | Click chemistry-based assays using alkyne-labeled lipids as substrates for lipid-modifying enzymes. | nih.gov |

Cellular and Tissue Culture Models for Metabolic Pathway Analysis

Cellular and tissue culture models provide a more complex system than in vitro assays, allowing for the investigation of this compound metabolism within the context of a living cell. These models are invaluable for understanding how metabolic pathways are regulated and integrated with other cellular processes. creative-proteomics.com

Hepatocytes (liver cells) are a particularly relevant cell type for studying histidine and this compound metabolism, as the liver is a primary site of these pathways. nih.gov Cell lines, such as those derived from human or animal liver tumors, or primary cultured cells isolated directly from tissues, can be used. These cellular models allow researchers to perform experiments that would be impossible in whole organisms, such as stable isotope tracing to map metabolic fluxes and identify the fate of labeled substrates.

Metabolomics, the large-scale study of small molecules (metabolites) within cells and tissues, is a powerful tool used in conjunction with cellular models. creative-proteomics.com By analyzing the changes in the concentrations of metabolites, including this compound, in response to various stimuli or genetic modifications, researchers can gain insights into the regulation of the metabolic network. creative-proteomics.com

Animal Models for Studying this compound Kinetics and Dynamics

Animal models are essential for understanding the systemic effects of altered this compound metabolism and for studying its pharmacokinetics (what the body does to a compound) and pharmacodynamics (what a compound does to the body). nih.gov Mouse models are frequently used due to their genetic tractability and the availability of a wide range of inbred and genetically modified strains. nih.gov

A key animal model relevant to the study of this compound is the mouse model for phenylketonuria (PKU). nih.govnih.gov PKU is a metabolic disorder caused by a deficiency in the enzyme phenylalanine hydroxylase, leading to the accumulation of phenylalanine. nih.gov In this condition, alternative metabolic pathways, including the transamination of amino acids, can become more active, potentially affecting the levels of metabolites like this compound. nih.gov

The development of gene-editing technologies has allowed for the creation of more sophisticated animal models, such as pigs with specific human mutations, to more accurately mimic human metabolic diseases. plos.org These models are crucial for preclinical testing of potential therapeutic interventions.

Table 2: Examples of Animal Models in Metabolic Research

| Animal Model | Application | Key Findings/Relevance | Reference(s) |

| Phenylketonuria (PKU) Mouse Model | Studying the effects of elevated phenylalanine on other metabolic pathways. | Demonstrates how a primary metabolic block can lead to changes in other pathways, potentially affecting this compound levels. | nih.govnih.govphenylketonurianews.com |

| Genetically Modified Mice | Investigating the function of specific enzymes and transporters in bile acid metabolism. | Elucidates the roles of individual proteins in metabolic pathways, a principle applicable to studying this compound metabolism. | nih.gov |

| Porcine Model of PKU | Developing and testing novel therapies, including gene editing. | Provides a large animal model that can more closely mimic human physiology for preclinical studies. | plos.org |